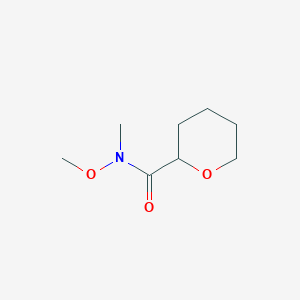

N-methoxy-N-methyloxane-2-carboxamide

Description

N-Methoxy-N-methyloxane-2-carboxamide (CAS 89585-19-3) is a carboxamide derivative featuring a six-membered oxane (tetrahydropyran) ring substituted at the 2-position with a methoxy-methylamide group. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol . The compound is commercially available through suppliers like CymitQuimica, where it is highlighted as a high-quality ether for research and industrial applications .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N-methoxy-N-methyloxane-2-carboxamide |

InChI |

InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-5-3-4-6-12-7/h7H,3-6H2,1-2H3 |

InChI Key |

WBHFXIFJJLLUFK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1CCCCO1)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-methoxy-N-methyloxane-2-carboxamide typically involves the reaction of oxane-2-carboxylic acid with methanol and methylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

N-methoxy-N-methyloxane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxane-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy or methyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methoxy-N-methyloxane-2-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyloxane-2-carboxamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Carboxamide Family

N-Methoxy-N-Methylbenzofuran-2-Carboxamide (Compound 22)

- Structure : Substituted benzofuran core with N-methoxy-N-methylamide at the 2-position.

- Synthesis : Prepared via EDCI-mediated coupling of benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine, yielding 25% isolated product with 89% purity .

1-Hydroxy-N-(Methoxyphenyl)Naphthalene-2-Carboxamides (9a–9c)

- Structure : Naphthalene-based carboxamides with methoxy-substituted phenyl groups.

- Activity : Demonstrated antimycobacterial activity (e.g., against Mycobacterium tuberculosis), with potency influenced by the position of the methoxy group on the phenyl ring (para > meta > ortho) .

- Key Differences : The naphthalene scaffold enhances hydrophobicity and planar stacking, contrasting with the oxane ring’s conformational flexibility.

N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-2-Methyloxirane-2-Carboxamide

- Structure: Epoxide (oxirane) ring fused to a carboxamide group, with electron-withdrawing substituents (cyano, trifluoromethyl) on the phenyl ring.

- Application: Serves as an intermediate in synthesizing Bicalutamide, a nonsteroidal antiandrogen .

- Key Differences : The epoxide ring introduces electrophilic reactivity, absent in the saturated oxane system.

Biological Activity

N-methoxy-N-methyloxane-2-carboxamide is a synthetic compound with the molecular formula and a molecular weight of approximately 173.21 g/mol. This compound features a methoxy group and a carboxamide functional group attached to an oxane backbone, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of N-methoxy-N-methyloxane-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The compound may act as a ligand, influencing the activity of various proteins involved in critical biological processes.

Research Findings

Recent studies have investigated the compound's potential as a bioactive agent, particularly in the context of cancer therapeutics. For instance, derivatives of N-methoxy-N-methyloxane-2-carboxamide have shown promise in disrupting protein-protein interactions crucial for tumor growth, such as those between Mdm2 and p53 proteins. This disruption could activate tumor suppressor pathways, indicating potential applications in cancer treatment.

Table 1: Summary of Biological Activities

Case Studies

- Cyclooxygenase Inhibition : A study highlighted the potential of N-methoxy-N-methyloxane-2-carboxamide to inhibit COX-2 enzymes, which play a significant role in inflammation and pain management. Molecular docking studies indicated favorable binding affinities, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

- Cancer Therapeutics : Another investigation focused on the compound's ability to interfere with critical signaling pathways in cancer cells. By targeting specific protein interactions, it was shown to reduce cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.

Chemical Reactions and Synthesis

N-methoxy-N-methyloxane-2-carboxamide can undergo several chemical reactions that enhance its utility in research:

- Oxidation : Converts the compound into corresponding oxides.

- Reduction : Can yield amines or alcohols.

- Substitution : The methoxy and methyl groups can be replaced by other functional groups under specific conditions.

These reactions are typically conducted using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Table 2: Chemical Reaction Pathways

| Reaction Type | Products | Reagents Used |

|---|---|---|

| Oxidation | Oxides | Potassium permanganate |

| Reduction | Amines/Alcohols | Lithium aluminum hydride |

| Substitution | Various derivatives | Nucleophiles (e.g., sodium methoxide) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.